Anti-Staphylococcal Activity: 6-Methoxy Substitution Abolishes Antibacterial Effect vs. Halogenated Analogs
In a direct head-to-head broth microdilution assay panel, 6-methoxy-3-nitro-2-phenyl-2H-1-benzopyran (compound 5b) exhibited virtually no inhibition of S. aureus and S. epidermidis multidrug-resistant clinical isolates (MIC >128 μg/mL). In contrast, mono-halogenated analogs (e.g., 6-fluoro 5d, 6-chloro 5e, 6-bromo 5f) displayed moderate anti-staphylococcal activity with MIC values of 8–32 μg/mL, and tri-halogenated derivative 5s achieved MIC values of 4 μg/mL against S. aureus and 1–4 μg/mL against S. epidermidis [1]. The unsubstituted parent 5a also showed measurable activity, though inferior to halogenated derivatives [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against multidrug-resistant S. aureus and S. epidermidis |
|---|---|
| Target Compound Data | MIC >128 μg/mL (both species); classified as 'almost no inhibition' |
| Comparator Or Baseline | Unsubstituted parent 5a: MIC ~32–64 μg/mL (inferred from textual comparison). Mono-halogenated 5d–f: MIC 8–32 μg/mL. Tri-halogenated 5s: MIC 1–4 μg/mL (S. epidermidis) and 4 μg/mL (S. aureus) |
| Quantified Difference | >4- to >128-fold reduction in potency vs. halogenated analogs; complete loss of activity relative to the activity threshold of the series |
| Conditions | Broth microdilution per CLSI guidelines; MDR clinical isolates of S. aureus (MRSA) and S. epidermidis; compound concentrations 0.05–1024 mg/L |
Why This Matters
This establishes 6-methoxy-3-nitro-2-phenyl-2H-1-benzopyran as a definitive negative-control compound for antibacterial SAR studies, enabling researchers to benchmark the activity gain conferred by halogen substitution.
- [1] MDPI Antibiotics 2025, 14(3), 218. DOI: 10.3390/antibiotics14030218 View Source
